molecular formula C15H16BrNO4S B2623971 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide CAS No. 1797762-27-6

4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide

Cat. No. B2623971
CAS RN: 1797762-27-6
M. Wt: 386.26
InChI Key: GFQYUGJGERKUMW-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide is not yet fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in the regulation of cell growth and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Moreover, it also inhibits the activity of Akt, a protein that promotes cell survival and growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it also inhibits the migration and invasion of cancer cells. In addition, it has also been found to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide is its potent anticancer activity. It has shown promising activity against various cancer cell lines and has the potential to be developed into a new anticancer drug. However, one of the limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide. One of the areas of research is to develop new analogs of this compound with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. In addition, more studies are needed to investigate the potential applications of this compound in other fields such as material science and nanotechnology.
Conclusion:
This compound is a promising compound with potential applications in various fields such as medicinal chemistry, drug discovery, and material science. It exhibits potent anticancer activity and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. With continued research, this compound has the potential to be developed into a new anticancer drug with improved efficacy and safety.

Synthesis Methods

The synthesis of 4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with 2-aminoethanol in the presence of sodium hydroxide to form the Schiff base. The resulting Schiff base is then reacted with thiophene-2-carboxylic acid chloride in the presence of triethylamine to yield the final product.

Scientific Research Applications

4-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, it has also shown promising activity against multidrug-resistant cancer cells.

properties

IUPAC Name

4-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-20-12-4-3-9(5-13(12)21-2)11(18)7-17-15(19)14-6-10(16)8-22-14/h3-6,8,11,18H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQYUGJGERKUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CS2)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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